An In-Depth Technical Guide to 5-Methoxy-3-Chromanone
An In-Depth Technical Guide to 5-Methoxy-3-Chromanone
CAS Number: 109140-20-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Methoxy-3-Chromanone, a heterocyclic ketone belonging to the chromanone class of compounds. Chromanones are recognized as privileged structures in medicinal chemistry, serving as the core scaffold for a wide array of pharmacologically active molecules.[1] This document delves into the synthesis, physicochemical properties, and potential significance of 5-Methoxy-3-Chromanone, offering field-proven insights for researchers in drug discovery and organic synthesis.
Introduction and Significance
5-Methoxy-3-Chromanone, with the systematic name 5-Methoxy-2H-chromen-3(4H)-one, is a bicyclic organic compound featuring a dihydropyran ring fused to a benzene ring, with a methoxy group at the 5-position and a ketone at the 3-position.[2] The chromanone skeleton is a key structural motif in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] While specific biological studies on 5-Methoxy-3-Chromanone are not extensively documented in publicly available literature, its structural similarity to other biologically active chromanones suggests its potential as a valuable intermediate and building block in the synthesis of novel therapeutic agents.
The development of efficient synthetic routes to chromanones is an active area of research, as a straightforward and high-yielding synthesis is crucial for the exploration of their therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Methoxy-3-Chromanone is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| CAS Number | 109140-20-7 | [2] |
| Molecular Formula | C₁₀H₁₀O₃ | [2][6] |
| Molecular Weight | 178.18 g/mol | [2][6] |
| Boiling Point (Predicted) | 332.4 ± 42.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.205 ± 0.06 g/cm³ | |
| LogP (Predicted) | 2.28 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Freely Rotating Bonds | 1 | [2] |
| Polar Surface Area | 35.53 Ų | [2] |
Synthesis and Methodology
The synthesis of chromanones can be challenging, and a general, simple method has been elusive. However, a specific five-step synthesis for 5-Methoxy-3-Chromanone starting from the readily available 3-methoxyphenol has been reported. This route provides a reliable method for the preparation of this valuable intermediate.
Synthetic Pathway Overview
The synthesis commences with the protection of the hydroxyl group of 3-methoxyphenol, followed by ortho-lithiation and reaction with an electrophile to introduce a two-carbon chain. Subsequent cyclization and deprotection yield the target 5-Methoxy-3-Chromanone. The causality behind this multi-step approach lies in the need to control the regioselectivity of the reactions on the phenol ring and to construct the heterocyclic ring system in a stepwise manner.
Caption: A five-step synthetic pathway for 5-Methoxy-3-Chromanone.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 5-Methoxy-3-Chromanone.
Step 1: Protection of 3-Methoxyphenol
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Rationale: The acidic phenolic proton would interfere with the subsequent organolithium reagent. Protection with ethyl vinyl ether (EVE) forms a stable acetal that can be easily removed later.
-
Procedure:
-
To a solution of 3-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Cool the mixture in an ice bath and add ethyl vinyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with a mild base (e.g., saturated sodium bicarbonate solution) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected phenol.
-
Step 2: Ortho-lithiation
-
Rationale: The methoxy and protected hydroxyl groups direct the lithiation to the C2 position (ortho to the protected hydroxyl group) via chelation with the lithium ion.
-
Procedure:
-
Dissolve the protected 3-methoxyphenol in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (n-BuLi) dropwise and stir for the specified time to ensure complete lithiation.
-
Step 3 & 4: Alkylation and Deprotection
-
Rationale: The generated aryllithium species is a potent nucleophile that reacts with ethyl bromoacetate to form a new carbon-carbon bond, introducing the ester functionality. The acidic workup serves to both quench the reaction and deprotect the hydroxyl group.
-
Procedure:
-
To the cold aryllithium solution, add ethyl bromoacetate dropwise.
-
Allow the reaction to proceed at low temperature, then warm to room temperature.
-
Quench the reaction with a dilute acid (e.g., 2M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2'-hydroxy-6'-methoxyphenylacetic acid ethyl ester.
-
Step 5: Cyclization
-
Rationale: An intramolecular Dieckmann condensation or a similar base-catalyzed cyclization of the ester onto the aromatic ring, followed by decarboxylation, would form the chromanone ring.
-
Procedure:
-
Treat the intermediate ester with a strong base (e.g., sodium ethoxide in ethanol) to induce cyclization.
-
Heat the reaction mixture to drive the reaction to completion.
-
Acidify the reaction mixture to neutralize the base and facilitate the workup.
-
Extract the product, wash, dry, and concentrate the organic layer.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-Methoxy-3-Chromanone.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the protons on the dihydropyran ring. The aromatic protons would appear as a multiplet in the aromatic region (δ 6.5-7.5 ppm). The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm. The two methylene groups on the chromanone ring would likely appear as distinct signals, possibly as singlets or coupled multiplets depending on the specific conformation and solvent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. Key predicted chemical shifts include the carbonyl carbon (C3) around δ 200-210 ppm, the carbon bearing the methoxy group (C5) around δ 155-160 ppm, and the methoxy carbon itself around δ 55-60 ppm. The remaining aromatic and aliphatic carbons would appear in their respective characteristic regions.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹) and C-O stretching vibrations for the ether linkages (around 1050-1250 cm⁻¹).
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methoxy group (M-31) and retro-Diels-Alder fragmentation of the dihydropyran ring, which is characteristic of chromanone structures.[7]
Potential Applications and Future Directions
The chromanone scaffold is a cornerstone in the development of compounds with diverse biological activities.[1][4] While 5-Methoxy-3-Chromanone itself has not been extensively studied for its biological effects, its role as a synthetic intermediate is of significant interest.
Scaffold for Drug Discovery
5-Methoxy-3-Chromanone is an ideal starting material for the synthesis of more complex, substituted chromanones. The ketone at the 3-position and the activated aromatic ring provide multiple sites for functionalization, allowing for the creation of a library of derivatives for biological screening. For instance, derivatization at the 3-position has been shown to yield compounds with potent anticancer activity.[3][5]
Caption: Workflow for utilizing 5-Methoxy-3-Chromanone in drug discovery.
Areas for Future Research
-
Biological Screening: A thorough investigation of the biological activities of 5-Methoxy-3-Chromanone is warranted. Initial screens could focus on its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, given the known activities of the chromanone class.
-
Synthesis of Natural Product Analogues: Many complex natural products contain the chromanone core. 5-Methoxy-3-Chromanone could serve as a key building block in the total synthesis or the preparation of simplified analogues of these natural products.
-
Development of Novel Synthetic Methodologies: Further refinement of the synthesis of 5-Methoxy-3-Chromanone and other substituted chromanones remains a valuable goal for organic chemists.
Safety and Handling
As a laboratory chemical, 5-Methoxy-3-Chromanone should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]
-
Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area. Avoid breathing vapors, mist, or gas.[8]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
First Aid:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Consult the Material Safety Data Sheet (MSDS) for complete and detailed safety information.[6][8]
Conclusion
5-Methoxy-3-Chromanone (CAS No. 109140-20-7) is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While its own biological profile is yet to be fully elucidated, its accessible synthesis from common starting materials makes it an attractive platform for the development of novel chromanone derivatives. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to support and inspire further research in this promising area of chemical science.
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